2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the role or potential uses of the compound based on its structure and functional groups.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the properties of the compound like its melting point, boiling point, solubility, stability, etc. It also involves studying its chemical properties like its acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antibacterial and Antifungal Properties : Research has demonstrated the synthesis of various benzimidazole compounds, including derivatives similar to 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, for potential antibacterial and antifungal applications. These compounds have been evaluated against different strains of bacteria and fungi, exploring the structure-activity relationships to determine their effectiveness (Vlaović et al., 1992).
Synthesis and Applications in Chemistry
- Chemical Synthesis and Derivative Formation : The compound's versatility is highlighted in its use in creating various chemical derivatives. For instance, its use in the formation of 3-amino-1,2,4-triazines and its role in the synthesis of trisubstituted imidazoles have been explored. These processes are crucial in the development of new chemical entities for diverse applications, including pharmaceuticals (Pozharskii et al., 1992); (Zaman et al., 2005).
Antiviral Research
- Antiviral Research : The benzimidazole derivatives have shown promise in antiviral research, particularly in the synthesis of benzimidazole ribonucleosides. These compounds have been evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus, highlighting the potential for developing new antiviral agents (Zou et al., 1996).
Dye and Pigment Industry
- Dye and Pigment Synthesis : The compound is also relevant in the dye and pigment industry. Its derivatives have been used in the synthesis of novel phenylazopyrimidone dyes, demonstrating its applicability in colorant synthesis and potentially in textile industries (Karcı & Demirçalı, 2006).
Crystallography and Molecular Interactions
- Crystal Structure and Molecular Interactions : The structural aspects of benzimidazole compounds, including those similar to 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, have been studied in crystallography. These studies provide valuable insights into their molecular interactions, which arecrucial for understanding their potential applications in various fields, such as material science and pharmaceuticals (Karayel et al., 2015).
Anticancer Research
- Antitumor Properties : The derivatives of benzimidazole have been explored for their antitumor properties. Studies have shown that some benzothiazoles, which are structurally similar to benzimidazoles, exhibit selective and potent antitumor activities, potentially leading to the development of new cancer therapies (Bradshaw et al., 2002).
Antiallergic Activity
- Potential in Antiallergic Medication : Some acidic derivatives of benzimidazole compounds have shown promising results in antiallergic activity studies. This highlights the potential use of these compounds in developing new medications for allergic reactions (Wade et al., 1983).
Safety And Hazards
This involves studying the toxicity of the compound and any hazards associated with its use. It includes studying its impact on human health and the environment.
Future Directions
This involves predicting future research directions based on the current knowledge about the compound. It could involve suggesting further studies to fully understand its properties or potential applications.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCVUZORDAARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164561 | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
CAS RN |
150493-34-8 | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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